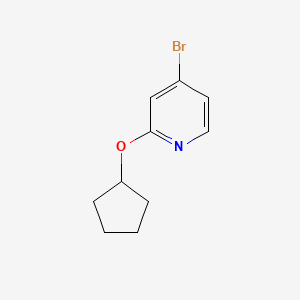

4-Bromo-2-(cyclopentyloxy)pyridine

Description

4-Bromo-2-(cyclopentyloxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a cyclopentyloxy group at the 2-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as a reactive site for aryl-aryl bond formation .

Properties

IUPAC Name |

4-bromo-2-cyclopentyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIARJYUUUYZAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735016 | |

| Record name | 4-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209460-15-0 | |

| Record name | 4-Bromo-2-(cyclopentyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(cyclopentyloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques employed in laboratory settings. The process involves the use of bromine or brominating agents under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-Bromo-2-(cyclopentyloxy)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopentyloxy)pyridine depends on its specific application. In chemical reactions, the bromine atom at the 4-position plays a crucial role in facilitating substitution and coupling reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom, which activates the pyridine ring towards nucleophilic attack .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₁₀H₁₂BrNO

- Molecular Weight : 242.11 g/mol

- Synthesis : Evidence suggests it can be synthesized via base-catalyzed isomerization of 3-bromo-2-(cyclopentyloxy)pyridine, albeit in lower yields (14%) compared to its 3-bromo isomer (33%) under optimized conditions (KOH, 18-crown-6) .

Comparison with Similar Compounds

The reactivity and applications of 4-bromo-2-(cyclopentyloxy)pyridine are influenced by its substituents. Below is a comparative analysis with structurally analogous pyridine derivatives:

Structural Analogues and Their Properties

Physical and Spectroscopic Data

Biological Activity

4-Bromo-2-(cyclopentyloxy)pyridine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 239.12 g/mol. The compound features a bromine atom at the 4-position of the pyridine ring and a cyclopentyloxy group at the 2-position, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and cyclopentyloxy group enhance its reactivity and binding affinity, potentially modulating various biochemical pathways. Research indicates that compounds with similar structures often exhibit diverse biological effects, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development in treating infections.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

3. Neuroprotective Potential

Preliminary studies indicate that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases. Its mechanism might involve the modulation of neuroinflammatory processes and protection against oxidative stress.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4, cyclopentyl ether | Antimicrobial, anti-inflammatory |

| 4-Chloro-2-(cyclopentyloxy)pyridine | Chlorine instead of bromine | Similar but less potent antimicrobial |

| 3-Bromo-2-(cyclopentyloxy)pyridine | Bromine at position 3 | Varies; potential herbicidal activity |

| 4-Bromo-2-methoxy-pyridine | Methoxy group instead of cyclopentoxy | Varies; often less active |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine with halogen substitutions exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of halogens significantly enhances antimicrobial efficacy .

- Anti-inflammatory Research : In vitro studies have shown that compounds similar to this compound can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential pathway through which the compound could exert anti-inflammatory effects .

- Neuroprotective Effects : Research focusing on neuroprotective agents indicates that pyridine derivatives can modulate neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.